3-(3-Trifluoromethylphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOORUJYGDZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461297 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-92-2 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 3 3 Trifluoromethylphenyl Phenol
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on 3-(3-Trifluoromethylphenyl)phenol is expected to occur exclusively on the phenolic ring. The hydroxyl group is a strongly activating ortho-, para-director, significantly enhancing the nucleophilicity of the ring it is attached to. wikipedia.org The trifluoromethyl-substituted phenyl ring is severely deactivated and would not react under standard EAS conditions. vaia.comyoutube.com The bulky 3-(trifluoromethyl)phenyl substituent will sterically hinder the ortho positions to some extent, likely favoring substitution at the para position relative to the hydroxyl group.
While specific nitration studies on this compound are not detailed in the provided literature, the reaction outcome can be predicted based on the reactivity of phenol (B47542). Phenol itself reacts with dilute nitric acid to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org For this compound, nitration would introduce a nitro group onto the activated phenolic ring. The primary products would be 2-nitro-5-(3-trifluoromethylphenyl)phenol and 4-nitro-3-(3-trifluoromethylphenyl)phenol. Due to steric hindrance from the adjacent trifluoromethylphenyl group, the formation of the 4-nitro isomer is expected to be the major pathway.
Phenol is so strongly activated that it readily undergoes polysubstitution with chlorine and bromine. wikipedia.org Halogenation of this compound would similarly occur on the activated phenolic ring. The reaction is expected to be rapid and may lead to mono-, di-, or tri-substituted products depending on the reaction conditions. The positions ortho and para to the hydroxyl group are the sites of substitution.
Oxidation Reactions and Product Characterization
Reduction Reactions and Product Characterization
The reduction of this compound can target different parts of the molecule. The phenolic ring can be reduced to a cyclohexanol (B46403) ring under catalytic hydrogenation, while the benzene (B151609) ring can be obtained by distillation with zinc dust, a classic reaction for phenols. wikipedia.org
Research on related compounds demonstrates the reduction of functional groups attached to the trifluoromethylphenyl ring. For example, 3'-(trifluoromethyl)acetophenone (B147564) can be asymmetrically reduced to (R)-1-[3-(Trifluoromethyl)phenyl]ethanol using a carbonyl reductase. nih.gov In another study, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate was selectively reduced to 3-(3-(trifluoromethyl)phenyl)propanal using reagents like potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). nih.govresearchgate.net These findings suggest that a carbonyl group on a side chain of the 3-(3-trifluoromethyl)phenyl ring system can be reduced without affecting the aromatic rings or the trifluoromethyl group.
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Carbonyl reductase (E. coli) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | nih.gov |
| Ethyl 3-(3-trifluoromethylphenyl)propanoate | PDBBA or DIBAL-H | 3-(3-Trifluoromethyl)propanal | nih.gov |
| Phenol | Zinc Dust | Benzene | wikipedia.org |
Nucleophilic Aromatic Substitution Considerations in Trifluoromethylated Systems
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with strong electron-withdrawing groups. youtube.com The trifluoromethyl group is a powerful activator for SNAr. Therefore, the 3-(trifluoromethyl)phenyl ring in the target molecule is susceptible to nucleophilic attack, particularly if a leaving group is present on that ring. In contrast, the electron-rich phenol ring is deactivated towards SNAr. Studies on polyfluoroarenes show that nucleophilic substitution often occurs at the para position relative to a trifluoromethyl group. nih.gov While direct SNAr on the C-F bonds of the trifluoromethyl group itself is difficult, reactions of aromatic trifluoromethyl compounds with various nucleophiles have been studied. acs.org
Role of the Trifluoromethyl Group in Reaction Directionality and Kinetics
The trifluoromethyl group plays a crucial role in the reactivity of this compound. Its influence stems primarily from its powerful electron-withdrawing inductive effect. vaia.comtcichemicals.com
Key Effects of the -CF3 Group:
Deactivation in EAS: It deactivates the aromatic ring it is attached to, making it significantly less reactive towards electrophiles compared to unsubstituted benzene. vaia.comyoutube.com This effect ensures that any electrophilic substitution occurs on the other, activated phenol ring.
Meta-Directing Influence: In electrophilic substitutions on a ring where it is present, the -CF3 group directs incoming electrophiles to the meta position. This is because it destabilizes the positively charged intermediates (sigma complexes) of ortho and para attack more than the intermediate for meta attack. vaia.comyoutube.com
Activation in SNAr: It activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov
Kinetic Effects: The strong electron-withdrawing nature of the -CF3 group can significantly alter reaction rates. For instance, trifluoromethoxybenzene undergoes nitration more slowly than benzene. nih.gov This deactivating effect can be beneficial in controlling reactivity and achieving selectivity in complex syntheses. nih.gov
| Property | Hydroxyl (-OH) Group | Trifluoromethyl (-CF3) Group |
|---|---|---|
| Effect on EAS | Strongly Activating | Strongly Deactivating |
| Directing Influence (EAS) | Ortho, Para | Meta |
| Effect on SNAr | Deactivating | Activating |
| Primary Electronic Effect | Resonance Donation | Inductive Withdrawal |
Stabilization of Reactive Intermediates by the Trifluoromethylphenyl Moiety
The chemical reactivity of this compound is profoundly influenced by the electronic properties of the 3-(trifluoromethyl)phenyl substituent. This group significantly affects the stability of various reactive intermediates that can form during chemical transformations, such as phenoxide anions, phenoxyl radicals, and arenium ions (carbocations). The dominant feature of the trifluoromethyl (CF₃) group is its powerful electron-withdrawing nature, which operates primarily through a strong negative inductive effect (-I). nih.gov This electronic influence is key to understanding the behavior of the molecule in different reaction environments.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant, sigma (σ), indicates the electron-donating or electron-withdrawing character of a group. For the meta-positioned CF₃ group, the Hammett constant (σ_m) is +0.43, signifying a strong electron-withdrawing capability primarily through induction, as resonance effects are minimal from the meta position. viu.cayoutube.com
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -OH | 0.10 | -0.37 |
Data sourced from established physical organic chemistry datasets. viu.ca
The table illustrates the strong electron-withdrawing nature of the CF₃ group, comparable to other potent groups like cyano (-CN) and nitro (-NO₂).
Stabilization of Anionic and Radical Intermediates
The electron-withdrawing character of the trifluoromethylphenyl moiety plays a crucial role in stabilizing electron-rich intermediates.
Phenoxide Anion Stability : Phenol is weakly acidic, and its acidity is enhanced by the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring. wikipedia.org In this compound, the entire 3-(trifluoromethyl)phenyl substituent acts as an electron-withdrawing group on the phenolic ring. This effect pulls electron density from the ring system, further delocalizing and stabilizing the negative charge on the phenoxide intermediate. This increased stabilization of the conjugate base results in a higher acidity for this compound compared to unsubstituted phenol.
Phenoxyl Radical Stability : One-electron oxidation of phenols generates phenoxyl radicals, which are key intermediates in many biochemical and chemical processes. researchgate.net Similar to the phenoxide anion, the phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic system. researchgate.netnih.gov The potent inductive effect of the trifluoromethylphenyl group helps to disperse the electron density of the radical, thereby conferring additional stability. This stabilization can influence the kinetics and thermodynamics of reactions involving radical formation, such as oxidative coupling or antioxidant activity.
Destabilization of Cationic Intermediates
In contrast to its effect on anionic and radical species, the trifluoromethylphenyl group destabilizes electron-deficient intermediates.
Arenium Ion (Carbocation) Destability : Electrophilic aromatic substitution is a fundamental reaction of phenols, proceeding through a positively charged carbocationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The hydroxyl group of a phenol is a strong activating group that directs incoming electrophiles to the ortho and para positions and stabilizes the arenium ion via resonance. However, the presence of the strongly electron-withdrawing 3-(trifluoromethyl)phenyl substituent at a meta position counteracts this. It inductively pulls electron density away from the phenolic ring, which significantly destabilizes the positively charged arenium ion. nih.gov This destabilization raises the activation energy for electrophilic attack, making this compound less reactive towards electrophilic aromatic substitution than phenol itself. Any electrophilic attack would be overwhelmingly directed by the activating hydroxyl group rather than the deactivating trifluoromethylphenyl ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H, ¹³C, and ¹⁹F NMR data for 3-(3-Trifluoromethylphenyl)phenol are not available in the reviewed literature. While NMR is a standard technique for the characterization of novel compounds, including various trifluoromethylphenyl derivatives, the spectra for this particular molecule have not been published in accessible scientific journals or databases. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
No experimental IR spectra for this compound could be located. Such a spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretching of the aromatic rings, C-C in-ring vibrations, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group. However, without experimental data, a detailed analysis is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Published mass spectra specifically for this compound were not found. Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of biphenyl (B1667301) ethers and trifluoromethylated aromatic compounds. For related compounds, such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, mass spectrometry was used to confirm the molecular weight and identify key fragments. mdpi.com
X-ray Crystallography of this compound Derivatives
There are no published X-ray crystal structures for this compound or its immediate derivatives in the Cambridge Structural Database or other publicly accessible crystallographic databases. X-ray crystallography provides definitive proof of structure and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structures of other complex molecules containing a trifluoromethylphenyl moiety have been determined, this specific information is lacking for the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the primary chromophore is the benzene (B151609) ring. The electronic transitions in benzene and its derivatives are typically π → π* transitions, which involve the excitation of electrons from pi bonding (π) orbitals to pi antibonding (π*) orbitals. These transitions are responsible for the characteristic absorption bands observed in the UV region of the electromagnetic spectrum.
The UV spectrum of a substituted benzene, such as this compound, is influenced by the nature and position of the substituents on the aromatic ring. The hydroxyl (-OH) group is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the hydroxyl group can interact with the π-system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of benzene.
While specific experimental UV-Vis spectral data for this compound, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), are not widely available in the public domain, it is known to absorb in the UV range. This is evidenced by its analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection. Based on the structure and the known effects of the substituents, the UV-Vis spectrum is expected to show characteristic absorption bands in the UV region, likely with shifts compared to unsubstituted phenol (B47542) due to the electronic influence of the trifluoromethyl group.
To illustrate the typical UV-Vis absorption data for substituted phenols, the following table presents representative values. It is important to note that these are for illustrative purposes and the actual experimental values for this compound may vary depending on the solvent and other experimental conditions.
| Compound | Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
| Phenol | Water | 210, 270 | 6200, 1450 | π → π |
| This compound (Predicted) | Ethanol | ~275 | ~2000 | π → π |
*This is a predicted value based on the effects of substituents on the benzene chromophore.
The study of the electronic transitions through UV-Vis spectroscopy provides valuable information about the electronic structure of this compound. Further experimental investigation would be necessary to determine the precise λmax and molar absorptivity values and to fully characterize its photophysical properties.
Based on a thorough review of available scientific literature, there is currently a lack of specific computational and theoretical studies focused solely on the chemical compound This compound . As a result, providing detailed, experimentally validated data for the requested analyses—including Density Functional Theory (DFT) for geometry optimization, vibrational spectra, electronic absorption spectra, HOMO-LUMO gap analysis, and Molecular Electrostatic Potential (MEP) mapping—is not possible at this time.
The successful application of these computational methods is contingent upon published research that has specifically investigated this molecule. Without such foundational studies, any attempt to generate the requested article would involve speculation and would not meet the standards of scientific accuracy.
Further research in the field of computational chemistry would be required to generate the specific data points needed to populate the detailed outline provided in the user request.
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of 3-(3-trifluoromethylphenyl)phenol molecules over time, providing a deeper understanding of their intermolecular interactions. These simulations would model the movement and interactions of a collection of these molecules, revealing information about hydrogen bonding involving the phenolic hydroxyl group, as well as π-π stacking and other non-covalent interactions influenced by the trifluoromethyl-substituted phenyl ring.
Research on similar, though more complex, fluorinated compounds has utilized these methods to analyze crystal packing and the influence of various intermolecular forces, such as O-H···S, C-H···F, and π-π interactions, on the solid-state structure. mdpi.comnih.gov For this compound, MD simulations would be instrumental in predicting physical properties like melting point, boiling point, and solubility, and in understanding its behavior in different solvent environments. Despite the potential insights, specific studies detailing MD simulations for this compound are not currently published.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in various reactions. For instance, computational studies on the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, have focused on reaction pathways like the Mizoroki-Heck cross-coupling. nih.govacs.org
A hypothesized reaction mechanism for the synthesis of a related compound is available, which suggests the type of computational analysis that could be applied to reactions involving this compound. acs.org Such studies would typically involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway and to optimize reaction conditions. However, detailed computational modeling studies elucidating specific reaction mechanisms for this compound itself are not described in the available literature.
Structure Activity Relationships Sar and Molecular Interaction Studies
Influence of the Trifluoromethyl Group on Lipophilicity and Bioavailability
The trifluoromethyl group significantly modulates the lipophilicity of organic molecules, a key parameter influencing their bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), affects a compound's ability to cross biological membranes.
The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity. nih.gov This is attributed to the high electronegativity of the fluorine atoms, which can enhance interactions with non-polar environments like cell membranes. An increase in lipophilicity can facilitate the transport of a molecule across these membranes, potentially increasing its absorption and distribution. However, excessive lipophilicity can also lead to increased metabolism or sequestration in fatty tissues, which may reduce bioavailability.
Table 1: Comparison of Lipophilicity (logP) for Phenol (B47542) and 3-(3-Trifluoromethylphenyl)phenol
Data sourced from PubChem CID 7376 and CID 996.
Electronic Effects of the Trifluoromethyl Group on Phenolic Reactivity and Interactions
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its strong inductive effect (-I) significantly influences the electronic properties of the aromatic ring and the reactivity of attached functional groups.
In this compound, the CF₃ group decreases the electron density of the phenyl ring and, consequently, increases the acidity of the phenolic hydroxyl group. This is reflected in the compound's pKa value, which is a measure of its acidity. A lower pKa value indicates a stronger acid. The electron-withdrawing nature of the trifluoromethyl group stabilizes the corresponding phenoxide anion formed upon deprotonation, thus facilitating the release of the proton. wikipedia.org The pKa of 3-(Trifluoromethyl)phenol is lower than that of unsubstituted phenol, confirming the acidifying effect of the CF₃ group. ut.ee This altered acidity can have profound effects on the compound's interactions with biological targets, such as enzymes and receptors, by influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. acs.org
Table 2: Comparison of Acidity (pKa) for Phenol and this compound
Data sourced from J. Phys. Org. Chem. 2019, 32, e3940 and Wikipedia. wikipedia.orgut.ee
Mechanistic Investigations of Enzyme Inhibition by Phenolic Compounds
Phenolic compounds are known to interact with and inhibit various enzymes through several mechanisms. The presence of a trifluoromethyl group can further modulate these interactions.
Specific data on the interaction of this compound with zinc-coordinated water molecules in metalloenzymes is not extensively available in the current literature. However, this type of interaction is a known mechanism for enzyme inhibition. In many zinc-containing enzymes, a water molecule coordinated to the zinc ion in the active site plays a crucial role in catalysis. Inhibitors can act by displacing this water molecule and directly coordinating with the zinc ion. Phenolic compounds, with their hydroxyl group, have the potential to participate in such interactions. The increased acidity of the phenol in this compound could influence its ability to interact with the zinc center.
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. elsevierpure.com Phenolic compounds have been identified as allosteric modulators for various targets. For instance, eugenol, a phenolic compound, acts as a positive allosteric modulator of the GABAA receptor. wikipedia.org
Furthermore, studies have shown that trifluoromethyl-containing compounds can serve as effective allosteric modulators. In the context of the cannabinoid CB1 receptor, compounds bearing a CF₃ group have been developed as positive allosteric modulators (PAMs). acs.orgnih.govnih.govlboro.ac.uk These findings suggest that a molecule with both a phenol group and a trifluoromethyl group, such as this compound, has the structural motifs that could potentially allow it to function as an allosteric modulator of certain enzymes or receptors. The binding at an allosteric site could induce conformational changes that regulate the enzyme's function. nih.gov
Phenylacetate-CoA ligase is an enzyme that catalyzes the conversion of phenylacetate (B1230308) to phenylacetyl-CoA, a key step in the metabolism of phenylacetate. wikipedia.org The enzyme exhibits a high degree of specificity for its substrate, phenylacetate. nih.gov Studies on the enzyme from Thermus thermophilus have shown that it has very low activity with even closely related compounds like 4-hydroxyphenylacetate. nih.gov Given this high specificity for a carboxylic acid substrate, it is highly unlikely that this compound, which is a phenol and lacks a carboxyl group, would act as a substrate for Phenylacetate-CoA ligase. There is no evidence in the literature to suggest that it acts as an inhibitor of this enzyme either.
The trifluoromethyl group can significantly enhance the inhibitory potency of a compound. Trifluoromethyl ketones, for example, are well-established inhibitors of serine and cysteine proteases. nih.gov The strong electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues like serine or cysteine, leading to the formation of a stable covalent adduct. nih.gov
In some cases, this can lead to time-dependent inhibition, where the initial reversible binding is followed by a slower, irreversible inactivation of the enzyme. This results in a progressive tightening of the inhibition and a significant decrease in the inhibition constant (Ki) over time. nih.gov For example, a trifluoromethyl ketone inhibitor of SARS-CoV 3CL protease showed a 30-fold decrease in its Ki value over four hours. nih.gov Furthermore, replacing a nitro group with a trifluoromethyl group in a series of allosteric modulators resulted in compounds that were generally more potent. nih.govnih.govlboro.ac.uk This evidence supports the principle that the inclusion of a trifluoromethyl group can be a strategic approach to enhance the rate and potency of enzyme inhibition.
Receptor Binding Studies and Modulation Mechanisms (e.g., Serotonin (B10506) Receptors)
The this compound moiety is a key structural fragment found in compounds designed to interact with various biological targets, including enzymes and receptors that modulate neurotransmitter systems. While direct binding data for this specific phenol on serotonin receptors is not extensively detailed in isolation, its structural components are integral to ligands with known effects on these systems.
The trifluoromethyl group, in particular, is a common feature in selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents. For instance, analogs containing a trifluoromethyl group have been shown to act as selective 5-HT1A receptor agonists. nih.gov The inclusion of this group can significantly influence a molecule's oral bioavailability and its interaction with receptor targets. nih.gov Studies on phenolic analogs of receptor ligands have often demonstrated high potency, underscoring the importance of the hydroxyl group in receptor binding. nih.gov
More specifically, the this compound scaffold is a core component of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades endocannabinoids like anandamide (B1667382), which in turn modulates various signaling pathways, including the serotonergic system. Inhibiting FAAH increases anandamide levels, leading to effects mediated by cannabinoid receptors, some of which are co-localized with serotonin receptors.
Structure-activity relationship (SAR) studies on a class of FAAH inhibitors, the O-biphenyl-3-yl carbamates, provide insight into the role of the phenolic core. These inhibitors are built upon a biphenyl (B1667301) structure where one ring is a phenol. In extensive SAR studies, modifications to both the phenolic ring (the proximal ring) and the second phenyl ring (the distal ring) have been shown to dramatically affect FAAH inhibitory potency. nih.govnih.gov For example, the position of the hydroxyl group on the proximal ring is critical for activity. Research that generated a series of peripherally restricted FAAH inhibitors identified that a hydroxyl group at the 5-position of the biphenyl ester resulted in a highly potent compound. nih.gov
The table below summarizes SAR findings for representative O-biphenyl-3-yl carbamate (B1207046) FAAH inhibitors, illustrating the importance of the core phenolic structure.
| Compound | Modification on Biphenyl Core | FAAH Inhibition IC₅₀ (nM) | Key Finding |
|---|---|---|---|
| URB937 | 6-OH, 3'-carbamoyl | 4.1 ± 0.5 | Parent compound with brain restriction. nih.gov |
| Compound 7d | 6-OH, 3'-secondary carbamoyl (B1232498) | 1.5 ± 0.1 | Shows that modifications to the distal ring's carbamoyl group are tolerated and can increase potency. nih.gov |
| Compound 35 | 5-OH, 3'-carbamoyl | 0.8 ± 0.1 | Moving the hydroxyl group from the 6- to the 5-position significantly increases potency. nih.gov |
The mechanism of modulation for related compounds often involves direct interaction with receptors. For example, serotonin released in the hippocampus can activate 5-HT1A receptors on interneurons, which suppresses their activity and, in turn, enhances the response of principal neurons to stimuli. nih.gov The presence of a trifluoromethylphenyl group within a ligand can fine-tune its binding affinity and selectivity for such receptor subtypes.
Computational Docking Studies for Protein-Ligand Binding Affinity
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. For molecules containing the this compound fragment, docking studies are crucial for understanding their interaction with enzyme active sites or receptor binding pockets.
In the context of FAAH inhibitors derived from this scaffold, docking studies help elucidate how these molecules bind to the enzyme's active site. FAAH inhibitors like O-biphenyl-3-yl carbamates function as irreversible inhibitors by carbamylating a catalytic serine residue (Ser241) in the enzyme's active site. Computational models would show the carbamate moiety positioned near this serine residue, poised for covalent bond formation.
The biphenyl portion of the molecule, which includes the trifluoromethylphenyl group, settles into adjacent hydrophobic pockets, forming key non-covalent interactions that stabilize the complex before the covalent reaction occurs. Docking simulations can reveal:
Hydrophobic Interactions: The phenyl and trifluoromethyl groups interacting with nonpolar amino acid residues.
Hydrogen Bonds: The phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with nearby residues.
Aromatic Interactions: Pi-stacking or pi-cation interactions between the phenyl rings and aromatic residues like tyrosine, phenylalanine, or tryptophan.
The table below illustrates a hypothetical docking interaction profile for a ligand containing the this compound fragment within a protein binding site, based on common interactions seen in such studies.
| Fragment Moiety | Type of Interaction | Potential Interacting Protein Residue(s) |
|---|---|---|
| Phenol -OH group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |
| Phenol Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Trifluoromethyl (CF₃) group | Hydrophobic, Halogen Bond, Weak H-Bond Acceptor | Ala, Val, Leu, Ile |
| Second Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Pro |
These computational predictions are instrumental in the process of fragment-based drug design (FBDD), where small fragments like this compound are identified and then elaborated or linked together to create more potent and selective lead compounds. frontiersin.orgwikipedia.org Docking allows researchers to prioritize which chemical modifications are most likely to improve binding affinity before undertaking synthetic work.
Role of Hydrogen Bonding in Molecular Interactions
Hydrogen bonding is a critical determinant of a molecule's specificity and affinity for its biological target. The this compound compound possesses distinct functional groups capable of participating in these crucial interactions.
The phenolic hydroxyl (-OH) group is a classic and potent hydrogen bond donor, readily donating its proton to an acceptor atom like oxygen or nitrogen on an amino acid side chain (e.g., aspartate, glutamate) or a peptide backbone carbonyl. The oxygen atom of this same hydroxyl group can also act as a hydrogen bond acceptor. Studies analyzing crystal structures of molecules containing both phenol and alcohol groups show that hydrogen bonds involving the phenolic -OH are a dominant and energetically favorable interaction. frontiersin.orgnih.gov
The trifluoromethyl (-CF₃) group also plays a role in noncovalent interactions. While traditionally viewed as a lipophilic, hydrophobic group, the highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the CF₃ group is considered amphiphilic; it can participate in interactions with both electrophilic and nucleophilic centers through polarization effects, allowing it to form stabilizing contacts within a binding pocket. escholarship.org
The hydrogen bonding capabilities of the core functional groups are summarized below.
| Functional Group | Hydrogen Bond Donor/Acceptor Capability | Interaction Strength |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Strong Donor (from H), Acceptor (from O) | Strong |
| Trifluoromethyl (-CF₃) | Weak Acceptor (from F atoms) | Weak |
| Phenyl Rings (π-system) | Weak Acceptor (π-H bonds) | Weak |
These hydrogen bonding patterns are fundamental to the molecule's ability to anchor itself within a protein's binding site, providing the necessary orientation and stabilization for biological activity.
Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Synthesis
The presence of both a reactive hydroxyl (-OH) group and a strongly electron-withdrawing trifluoromethyl (-CF3) group makes 3-(3-trifluoromethylphenyl)phenol a valuable starting material for a wide range of chemical transformations.
The 3-(trifluoromethyl)phenyl moiety is a key structural component in various active pharmaceutical ingredients (APIs) and agrochemicals. myuchem.com
The compound serves as a precursor in the synthesis of important pharmaceutical drugs. For instance, trifluoromethylphenols are used to prepare 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which act as specific inhibitors of serotonin (B10506) uptake and have potential applications as antidepressant medications. google.com A key step in this process involves the reaction of the sodium salt of the trifluoromethylphenol with an appropriate alkyl halide. google.com
Furthermore, the related structural motif is central to the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism. nih.govresearchgate.netmdpi.com Key intermediates for Cinacalcet, such as 3-(3-trifluoromethylphenyl)propanal, are synthesized from precursors like 1-bromo-3-(trifluoromethyl)benzene. nih.govresearchgate.net This underscores the importance of the 3-(trifluoromethyl)phenyl group in constructing complex pharmaceutical agents. google.com The synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a chiral building block for a neuroprotective compound, further highlights the utility of this chemical scaffold. nih.gov
In the field of agriculture, 3-(3-trifluoromethyl)phenol is a crucial component in the formulation of modern pesticides and herbicides, contributing to the development of more effective agricultural products. myuchem.com
Table 1: Synthesis of Pharmaceutical Precursors from the 3-(Trifluoromethyl)phenyl Moiety
| Precursor | Target Intermediate | Application | Key Reaction Type |
|---|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | 3-(3-Trifluoromethylphenyl)propanal | Synthesis of Cinacalcet | Mizoroki–Heck cross-coupling |
| Sodium 3-(trifluoromethyl)phenoxide | 3-Chloro-1-(3-(trifluoromethyl)phenoxy)propylbenzene | Synthesis of Serotonin Uptake Inhibitors | Williamson Ether Synthesis |
| 3'-(Trifluoromethyl)acetophenone (B147564) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Synthesis of a Neuroprotective Compound | Asymmetric Bioreduction |
This table summarizes key synthetic routes where the 3-(trifluoromethyl)phenyl structure is used to build pharmaceutical intermediates.
The phenolic hydroxyl group of 3-(3-trifluoromethyl)phenyl)phenol is a primary site for reactivity, allowing for straightforward functionalization through etherification and esterification. A common method involves using the sodium salt of the phenol (B47542) (sodium 3-(trifluoromethyl)phenoxide) as a nucleophile to react with alkyl halides, forming ether linkages. google.com One documented example is the reaction with 3-chloro-1-bromopropylbenzene to produce 3-chloro-1-(3-(trifluoromethyl)phenoxy)propylbenzene, a versatile intermediate. google.com
Esterification can also be efficiently achieved. The reaction of the phenol with acylating agents, such as mixed carboxylic-trifluoroacetic anhydrides, can produce the corresponding esters in high yields. These functionalization reactions open pathways to a wide array of derivatives with tailored properties for various applications, including high-performance polymers and coatings. myuchem.com
Table 2: Functionalization Reactions of 3-(3-Trifluoromethyl)phenol
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Etherification | Sodium salt + 3-chloro-1-bromopropylbenzene | Aryl Ether |
| Esterification | Acetic-trifluoroacetic anhydride | Aryl Ester |
This table provides examples of reactions used to create functionalized derivatives from the parent phenol.
The structural features of 3-(3-trifluoromethyl)phenyl)phenol and its precursors make them suitable for use in efficient multi-component and one-pot reactions. These reactions are highly valued in modern chemistry for their ability to construct complex molecules in a single operation, reducing waste and improving efficiency. scirp.org
For example, the synthesis of the Cinacalcet intermediate, 3-(3-trifluoromethylphenyl)propanal, can be performed in a cascade process. nih.govmdpi.com This involves a palladium-catalyzed Mizoroki–Heck cross-coupling reaction followed by a hydrogenation step in the same reaction vessel, streamlining the synthetic sequence. nih.govresearchgate.netmdpi.com Additionally, phenols bearing electron-withdrawing groups are known to be tolerated in powerful multi-component transformations like the Ugi reaction, suggesting the potential for 3-(3-trifluoromethyl)phenyl)phenol to be used in the rapid assembly of diverse molecular libraries. acs.org
Advanced Materials Applications
The incorporation of the trifluoromethylphenyl group into larger structures is a strategy for developing advanced materials with enhanced properties. myuchem.com
While not directly used to form SAMs itself, derivatives of 3-(3-trifluoromethyl)phenyl)phenol are ideal candidates for creating such highly ordered molecular layers on surfaces. SAMs are used to precisely control the surface chemistry of materials, which is critical in fields like pharmaceuticals and electronics. cornell.edu
Studies on related molecules, such as phenylalkyltrichlorosilanes and pentafluorophenylalkyltrichlorosilanes, show that interactions between aromatic rings and fluorinated aromatic rings can direct the assembly process. nih.gov Specifically, attractive forces like hydrogen bonding (CH···FC) and quadrupolar interactions can occur between phenyl and fluorinated phenyl groups, influencing the packing and stability of the monolayer. nih.gov By converting 3-(3-trifluoromethyl)phenyl)phenol into a suitable silane (B1218182) derivative, it could be used to form robust SAMs with tailored surface properties.
The electronic properties imparted by the trifluoromethyl group make this compound and its derivatives attractive precursors for organic electronic materials. myuchem.com The ability to form well-ordered SAMs is particularly important for molecular electronic devices, where precise control over intermolecular stacking is required for efficient charge transport. nih.gov The strong electron-withdrawing nature of the -CF3 group can be used to tune the electronic energy levels of organic semiconductors, a key parameter in the design of materials for transistors, sensors, and other electronic components. The strategic placement of such fluorinated groups is a common approach to improving the performance and stability of these advanced materials.
Application in Ultracold Molecule Research
Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the application of this compound or its functionalized analogues in the field of ultracold molecule research. While the study of ultracold molecules is an active area of research, with investigations into various molecular species, there is no publicly available data to suggest that this compound has been utilized or studied for its fluorescence properties in this context.
The introduction of trifluoromethyl groups can influence the electronic and spectroscopic properties of molecules. chemistryviews.org However, without specific studies on this compound in ultracold conditions, any potential effects on fluorescence remain entirely theoretical.
Catalytic Applications as Co-Catalysts or in Catalyst Development
There is currently no direct evidence in the scientific literature to support the use of this compound as a co-catalyst or as a primary component in catalyst development.
While research into biphenol derivatives and other functionalized phenols as ligands or components of catalytic systems is ongoing in various areas of organic synthesis, specific data for this compound is absent. For instance, some biphenol-linked metal complexes have demonstrated catalytic activity in polymerization reactions. acs.org However, these are structurally distinct from this compound.
Similarly, while trifluoromethylphenyl derivatives are utilized as building blocks in the synthesis of various organic compounds, and palladium-catalyzed reactions are sometimes employed in their synthesis, this does not constitute an application of the final phenol product as a catalyst itself. The available literature focuses on the synthesis of compounds containing the trifluoromethylphenyl group, rather than the catalytic activity of the group or the parent phenol.
Environmental Fate and Degradation Studies
Recalcitrance in Microbial Systems
The persistence of 3-(3-Trifluoromethylphenyl)phenol in the environment is a significant concern. The presence of the trifluoromethyl (-CF3) group on the aromatic ring generally increases the recalcitrance of a compound to microbial degradation. This is due to the high strength of the carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group, which can make the aromatic ring less susceptible to oxidative attack by microbial enzymes.
A study of a water pollution incident in Catalonia, Spain, identified this compound as a malodorous compound, indicating its persistence and potential to contaminate water supplies. While specific studies detailing the microbial degradation rates of this compound are limited, the general behavior of fluorinated aromatic compounds suggests a higher degree of resistance to breakdown compared to their non-fluorinated counterparts.
Table 1: Factors Contributing to the Recalcitrance of this compound
| Factor | Description |
| Trifluoromethyl Group | The strong C-F bonds and high electronegativity of fluorine atoms make the -CF3 group highly stable and resistant to cleavage. |
| Electron-Withdrawing Nature | The -CF3 group withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack by microbial oxygenases. |
| Steric Hindrance | The bulky nature of the -CF3 group may hinder the access of microbial enzymes to the aromatic ring. |
Identification of Degradation Pathways (e.g., Hydroxylation to Less Persistent Metabolites)
While this compound exhibits recalcitrance, it is not entirely immune to microbial transformation. The primary mechanism for the initial breakdown of phenolic compounds by microorganisms is through hydroxylation, a process where a hydroxyl (-OH) group is added to the aromatic ring. This initial oxidative step is often catalyzed by monooxygenase or dioxygenase enzymes.
For fluorinated phenols, studies on similar compounds suggest that the initial enzymatic attack is typically an ortho-hydroxylation, leading to the formation of a fluorinated catechol. For example, various strains of Rhodococcus have been shown to degrade monofluorophenols by first converting them to their corresponding fluorocatechols. researchgate.net This initial hydroxylation is a critical step as it can destabilize the aromatic ring, making it more susceptible to subsequent cleavage and further degradation into less persistent metabolites.
In the case of this compound, a plausible initial degradation step would be its hydroxylation to form a trifluoromethyl-substituted catechol. This metabolite would then be a substrate for ring-cleavage enzymes, leading to the formation of aliphatic acids that can be further metabolized by microorganisms. However, it is important to note that specific studies confirming this pathway for this compound are not yet available. The degradation of the trifluoromethyl group itself is a more complex process and may represent a bottleneck in the complete mineralization of the compound.
Table 2: Putative Initial Degradation Pathway of this compound
| Step | Reactant | Enzyme (Hypothesized) | Product (Hypothesized) |
| 1. Hydroxylation | This compound | Phenol (B47542) hydroxylase | 3-(Trifluoromethyl)catechol |
| 2. Ring Cleavage | 3-(Trifluoromethyl)catechol | Catechol dioxygenase | Aliphatic acid derivatives |
It is evident that further research is required to fully elucidate the specific microbial communities and enzymatic pathways involved in the degradation of this compound. Understanding these processes is crucial for developing effective bioremediation strategies to remove this persistent contaminant from the environment.
Future Research Directions for 3 3 Trifluoromethylphenyl Phenol
Exploration of Novel Synthetic Pathways
While established methods exist for synthesizing substituted phenols, future research will likely prioritize the development of more sustainable, efficient, and scalable routes to 3-(3-trifluoromethylphenyl)phenol and its derivatives.
Key areas of investigation include:
Advanced Catalytic Systems: Research into novel catalysts for cross-coupling reactions is a promising avenue. For instance, developing more robust and recyclable palladium catalysts for Mizoroki–Heck or similar reactions could improve yield and reduce costs. nih.govresearchgate.net The use of microwave-assisted conditions has already shown potential in reducing reaction times for related intermediates. nih.govresearchgate.net
Green Chemistry Approaches: A major focus will be the replacement of traditional, often hazardous, solvents with greener alternatives. researchgate.net Furthermore, developing cascade or one-pot reactions, where multiple synthetic steps are performed consecutively in the same vessel, can significantly improve process efficiency and reduce waste. nih.govresearchgate.net
Alternative Condensation Reactions: Exploring different synthetic strategies, such as variations of the Claisen condensation, could provide alternative pathways to key intermediates. google.com This might involve using novel bases or reaction conditions to improve selectivity and yield.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of fluorinated compounds is a burgeoning field. Future work could explore engineered enzymes to produce this compound with high stereo- and regioselectivity, operating under mild, environmentally friendly conditions.
Table 1: Potential Future Synthetic Methodologies
| Methodology | Research Focus | Potential Advantages |
|---|---|---|
| Advanced Catalysis | Development of recyclable, high-activity catalysts (e.g., Pd/Al2O3). nih.govresearchgate.net | Increased sustainability, lower cost, higher efficiency. |
| Microwave-Assisted Synthesis | Optimization of microwave parameters for key reaction steps. nih.govresearchgate.net | Drastically reduced reaction times, improved energy efficiency. |
| Cascade Reactions | Combining multiple reaction steps (e.g., coupling and hydrogenation) into a single process. nih.gov | Reduced waste, fewer purification steps, improved atom economy. |
| Alternative Condensation | Investigating novel condensation reactions like the Claisen condensation. google.com | Access to different intermediates and synthetic routes. |
| Biocatalysis | Engineering enzymes for selective synthesis. | High selectivity, mild reaction conditions, environmentally benign. |
Deeper Mechanistic Understanding of Molecular Interactions
The trifluoromethyl (-CF3) group profoundly influences a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com A fundamental understanding of how the -CF3 group in the meta-position of this compound governs its interactions with biological and chemical systems is crucial for rational design in future applications.
Future research in this area will likely involve:
Computational Modeling: Advanced computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to model the compound's conformational preferences and its non-covalent interactions (e.g., hydrogen bonding, halogen bonding, dipole-dipole) with target proteins or receptors.
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of analogues of this compound will continue to be important. SAR studies have previously shown that the inclusion of a -CF3 group can significantly increase biological potency. mdpi.com Deeper studies will help to precisely map how the position and electronic effects of the substituent enhance binding affinity and selectivity.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography can provide empirical data on binding thermodynamics, kinetics, and the precise 3D architecture of the compound when bound to a biological target. This data is invaluable for validating and refining computational models.
Development of Advanced Analytical Techniques
As the applications for this compound expand, the need for more sensitive, rapid, and robust analytical methods for its detection, quantification, and characterization will grow.
Key directions for development include:
High-Throughput Chromatography: While methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard, future research will focus on developing Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS). researchgate.netsigmaaldrich.com These techniques offer superior resolution, much lower detection limits, and are ideal for analyzing trace amounts in complex matrices like biological fluids or environmental samples.
Advanced Spectroscopic Methods: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a uniquely powerful tool for analyzing fluorinated compounds. Future research could leverage advanced ¹⁹F NMR techniques to study the compound's behavior in solution, its binding to substrates, and its metabolic fate without the background noise present in proton (¹H) NMR.
Purification Technologies: The purification of fluorinated intermediates can be challenging. Research into more efficient purification techniques, such as advanced crystallization methods (e.g., via bisulfite adducts) or preparative chromatography with novel stationary phases, will be essential for obtaining high-purity material for pharmaceutical and electronic applications. nih.gov
Table 2: Emerging Analytical and Purification Techniques
| Technique | Area of Development | Application |
|---|---|---|
| UHPLC-MS/MS | Method development for trace quantification. | Pharmacokinetic studies, metabolite identification, environmental monitoring. |
| ¹⁹F NMR Spectroscopy | Application of advanced pulse sequences. | Structural elucidation, mechanistic studies, quality control. |
| Advanced Crystallization | Development of selective adduct formation for purification. nih.gov | Isolation of high-purity isomers and removal of impurities. |
| Preparative SFC | Use of supercritical fluid chromatography for large-scale purification. | Green alternative to normal and reversed-phase HPLC for purification. |
Expansion of Applications in Emerging Technologies
While this compound and related structures are known intermediates in pharmaceuticals and agrochemicals, their unique properties make them attractive candidates for a range of emerging high-tech applications. globalgrowthinsights.comwikipedia.org
Future research should explore its potential in:
Materials Science: The compound could serve as a monomer or a key building block for creating advanced fluoropolymers. The presence of the -CF3 group can bestow desirable properties such as high thermal stability, chemical inertness, and low surface energy, making these materials suitable for high-performance coatings, membranes, and specialty insulators.
Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl group can be exploited in the design of novel materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). It can be used to tune the energy levels (HOMO/LUMO) of organic semiconductors, potentially leading to more efficient and stable devices.
Personalized Medicine: The demand for highly specific and targeted therapies is growing. globalgrowthinsights.com As a versatile fluorinated building block, this compound could be crucial in the synthesis of novel drug candidates tailored for personalized medicine, where enhanced metabolic stability and target-binding affinity are paramount. mdpi.comglobalgrowthinsights.com
Chemical Sensors: The phenolic hydroxyl group can act as a recognition site, while the trifluoromethylphenyl moiety can modulate its electronic properties and interaction potential. This combination could be harnessed to develop novel chemical sensors, where binding of an analyte to the phenol (B47542) group triggers a detectable optical or electronic signal.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-(3-Trifluoromethylphenyl)phenol, and how is its purity validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phosphonium salts are prepared by reacting propargyl iminium triflates with triphenylphosphine in dichloromethane at controlled temperatures, followed by solvent distillation and precipitation .
- Characterization : Purity is validated using gas chromatography (GC) (>88.0% purity criteria) . Structural confirmation employs -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., hydroxyl, trifluoromethyl) and molecular geometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use inert gas (nitrogen/argon) to prevent oxidation. Store at 2–8°C in light-sensitive containers due to its corrosive nature and sensitivity to moisture .
- PPE : Wear gloves, goggles, and lab coats. Avoid inhalation and skin contact, as it may cause burns (Risk Phrase R34) .
- Spill Management : Absorb with sand or diatomite, and dispose of as hazardous waste .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Electron-Withdrawing Effects : The -CF group increases acidity (pKa ~9.73) and stabilizes intermediates in reactions. This enhances solubility in polar solvents and resistance to metabolic degradation in bioactive studies .
- Thermal Stability : Boiling point (~178–179°C) and density (1.333 g/cm) are typical for fluorinated aromatics, making it suitable for high-temperature reactions .
Advanced Research Questions
Q. What computational methods are used to model the electronic structure of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set optimizes 3D molecular structures. This predicts molecular orbitals, surface electrostatic potentials, and vibrational frequencies, aiding in reactivity analysis .
- Applications : These models guide synthetic routes (e.g., regioselective substitutions) and predict interactions in drug-receptor binding studies .
Q. How does this compound react with amines, and what intermediates form?
- Reaction Mechanism : The hydroxyl group undergoes nucleophilic substitution with amines (e.g., morpholine) in the presence of triphenylphosphine. This forms allenyl phosphonium salts, characterized by -NMR to confirm intermediates like (Z)-3-(morpholinyl)-1-(4-tolyl)buta-1,3-dienyl phosphonium triflate .
- Kinetics : Reactions at -78°C yield higher selectivity for less sterically hindered products, while room temperature favors thermodynamic control .
Q. What role does this compound play in pharmaceutical crystal engineering?
- Salt Formation : The compound forms crystalline salts with triazole derivatives (e.g., 3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-arylbenzamides). These salts enhance bioavailability and stability for anticancer applications .
- Characterization : X-ray diffraction and differential scanning calorimetry (DSC) validate polymorphic forms and melting points (~203°C) .
Q. How can its fluorescence properties be leveraged in material science?
- Fluorophore Design : The trifluoromethylphenyl group induces red-shifted emission in UV/Vis spectra, useful in OLEDs or sensors. Time-dependent DFT (TD-DFT) calculations correlate experimental spectra with excited-state transitions .
- Polymer Compatibility : Copolymerization with formaldehyde-based resins improves thermal resistance (e.g., in adhesives) .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction times, solvent purity, and catalyst loadings (e.g., 0.50 mmol tributylphosphine in CHCl) to ensure consistency .
- Data Validation : Cross-reference NMR chemical shifts with databases (e.g., PubChem) and report deviations >0.1 ppm .
- Safety Compliance : Adhere to OSHA HCS standards for labeling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
